molecular formula C9H10N2O3S B11504427 2-(Ethylsulfanyl)-4-nitrobenzamide

2-(Ethylsulfanyl)-4-nitrobenzamide

Cat. No.: B11504427
M. Wt: 226.25 g/mol
InChI Key: DCLDUWKDRPOGDI-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4-nitrobenzamide is an organic compound that features a benzamide core substituted with an ethylsulfanyl group at the 2-position and a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4-nitrobenzamide typically involves the nitration of 2-(ethylsulfanyl)benzamide. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the benzamide ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(ethylsulfanyl)-4-aminobenzamide.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(Ethylsulfanyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the ethylsulfanyl group may enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-4-nitrobenzamide: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)-4-aminobenzamide: Reduction product of 2-(Ethylsulfanyl)-4-nitrobenzamide.

    4-Nitrobenzamide: Lacks the ethylsulfanyl group but retains the nitrobenzamide core.

Uniqueness

This compound is unique due to the presence of both the ethylsulfanyl and nitro groups, which confer distinct chemical and biological properties. The ethylsulfanyl group enhances the compound’s lipophilicity, while the nitro group provides a site for further chemical modifications and potential biological activity.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-ethylsulfanyl-4-nitrobenzamide

InChI

InChI=1S/C9H10N2O3S/c1-2-15-8-5-6(11(13)14)3-4-7(8)9(10)12/h3-5H,2H2,1H3,(H2,10,12)

InChI Key

DCLDUWKDRPOGDI-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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